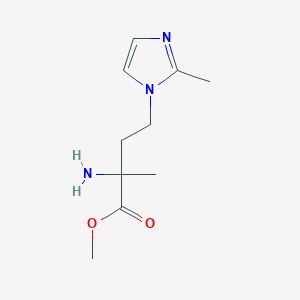![molecular formula C14H8Cl2F3N3S B13490010 6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a thiazole ring, and multiple halogen atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Scientific Research Applications
6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride
- 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine hydrochloride
Uniqueness
6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride stands out due to its unique combination of halogen atoms and heterocyclic rings, which confer distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C14H8Cl2F3N3S |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-(6-chloropyridin-3-yl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C14H7ClF3N3S.ClH/c15-12-2-1-8(5-19-12)20-14-21-11(6-22-14)7-3-9(16)13(18)10(17)4-7;/h1-6H,(H,20,21);1H |
InChI Key |
BFPFMQWISWKEPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NC2=NC(=CS2)C3=CC(=C(C(=C3)F)F)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




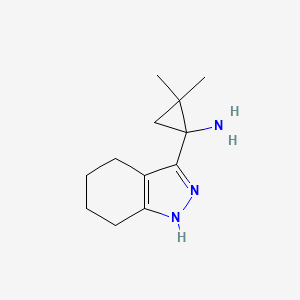

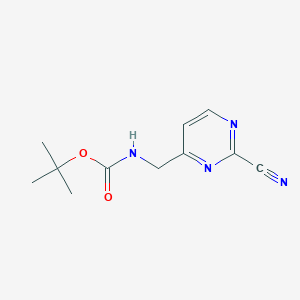

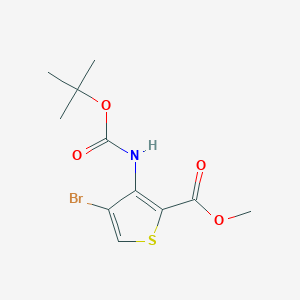
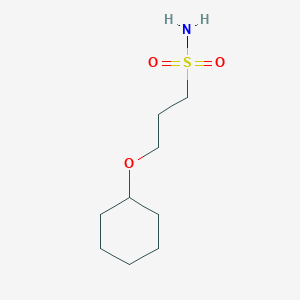
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)
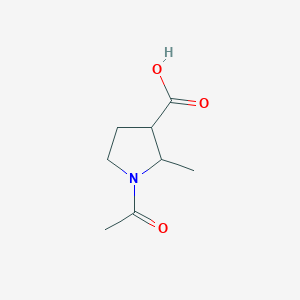


![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)
